Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a selective tyrosine kinase inhibitor. It specifically targets the epidermal growth factor receptor (EGFR) [, , ]. This compound is primarily recognized for its role in cancer chemotherapy, specifically for treating lung and breast cancer []. Gefitinib is typically administered orally [].
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0